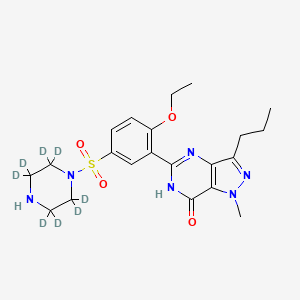

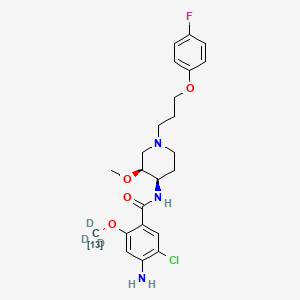

N-Desmethyl Sildenafil-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl Sildenafil-d8 is a deuterium-labelled analog of Sildenafil . Sildenafil is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor) which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate (cGMP) . The molecular formula of N-Desmethyl Sildenafil-d8 is C21H28N6O4S .

Molecular Structure Analysis

The molecular structure of N-Desmethyl Sildenafil-d8 is characterized by a molecular weight of 468.6 g/mol . The InChI string representation of the molecule isInChI=1S/C21H28N6O4S/c1-4-6-16-18-19 (26 (3)25-16)21 (28)24-20 (23-18)15-13-14 (7-8-17 (15)31-5-2)32 (29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3, (H,23,24,28)/i9D2,10D2,11D2,12D2 . Physical And Chemical Properties Analysis

N-Desmethyl Sildenafil-d8 has a molecular weight of 468.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 7 . The Exact Mass and Monoisotopic Mass are both 468.23948854 g/mol .科学的研究の応用

- N-Desmethyl Sildenafil-d8 is used as an internal standard in bioequivalence studies. Researchers analyze its concentration in human plasma alongside sildenafil to assess the similarity between generic and brand-name formulations of sildenafil-based medications .

- Understanding the metabolism of sildenafil is crucial for optimizing dosing regimens. N-Desmethyl Sildenafil-d8 is a major metabolite of sildenafil, formed primarily by cytochrome P450 enzymes. Researchers investigate its clearance, half-life, and interactions with other drugs .

- N-Desmethyl Sildenafil-d8 can interact with other medications, affecting their efficacy or safety. Researchers explore potential interactions with commonly co-administered drugs, such as antihypertensives or anticoagulants .

- Investigating whether N-Desmethyl Sildenafil-d8 inhibits or induces specific enzymes (e.g., CYP3A4) is essential. Such interactions can impact the metabolism of other drugs, leading to altered therapeutic effects .

- Researchers study the toxicological profile of N-Desmethyl Sildenafil-d8. This includes assessing its safety, potential side effects, and any adverse reactions in patients taking sildenafil-based medications .

- Population pharmacokinetic models help predict drug behavior across diverse patient populations. N-Desmethyl Sildenafil-d8 data contribute to refining these models, aiding personalized dosing recommendations .

Bioequivalence Studies

Pharmacokinetics and Metabolism

Drug-Drug Interactions

Enzyme Inhibition and Induction

Clinical Toxicology and Adverse Effects

Population Pharmacokinetics

作用機序

Target of Action

N-Desmethyl Sildenafil-d8 is a deuterated compound of N-Desmethyl Sildenafil . The primary target of N-Desmethyl Sildenafil-d8 is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.

Mode of Action

N-Desmethyl Sildenafil-d8, like its parent compound Sildenafil, acts as a potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to increased cGMP levels. This increase in cGMP levels results in relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow.

Pharmacokinetics

The primary metabolite is N-Desmethyl Sildenafil . The pharmacokinetic properties of N-Desmethyl Sildenafil-d8 are likely to be similar, but specific ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of N-Desmethyl Sildenafil-d8’s action primarily involve the relaxation of smooth muscle cells in blood vessels. This leads to vasodilation and increased blood flow. While the primary therapeutic application of Sildenafil and its metabolites is in the treatment of erectile dysfunction, the effects on blood flow may have broader implications for conditions such as pulmonary arterial hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Desmethyl Sildenafil-d8. For instance, the presence of this compound in the environment, particularly in water bodies, has been shown to disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . .

特性

IUPAC Name |

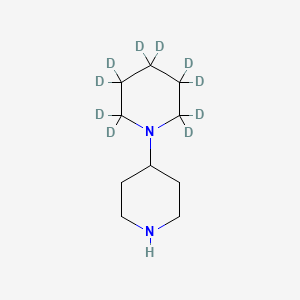

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTKBZXHEOVDRL-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678724 |

Source

|

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185168-06-2 |

Source

|

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)